2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide
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Description
Scientific Research Applications
Radioligands for Peripheral Benzodiazepine Receptor
The development of positron-emitter labeled ligands for peripheral benzodiazepine receptors (PBR) highlights a significant application of related compounds in neuroimaging and the study of neuroinflammation. Specifically, compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide have been synthesized and evaluated for their potential as potent radioligands targeting PBR. These ligands, including [(18)F]FMDAA1106 and [(18)F]FEDAA1106, demonstrate high binding affinity to PBR, particularly in regions with high PBR density such as the olfactory bulb. This application underscores the role of such compounds in enhancing the understanding of PBR's function in the brain and its implication in various neurological conditions (Zhang et al., 2003).
Anticancer Activity
The design and synthesis of derivatives related to 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide have shown promising anticancer activities. For instance, certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been tested on various cancer cell lines, revealing significant inhibition of cancer cell growth. These findings indicate the potential of these compounds in the development of new anticancer agents (Al-Sanea et al., 2020).
Imaging the Translocator Protein with PET
Compounds within this chemical family have been reported as selective ligands for the translocator protein (18 kDa), with applications in positron emission tomography (PET) imaging. This application is critical for studying various psychiatric and neurodegenerative disorders, providing insights into the role of translocator protein in these conditions. Radiosynthesis techniques have been developed to label these compounds with fluorine-18, facilitating their use in vivo imaging (Dollé et al., 2008).
Anti-Lung Cancer Activity
Novel fluoro-substituted compounds, including benzo[b]pyran derivatives, have been synthesized and evaluated for their anticancer activity, particularly against lung cancer cell lines. These compounds have demonstrated significant activity at low concentrations compared to reference drugs, indicating their potential as therapeutic agents for lung cancer treatment (Hammam et al., 2005).
Coordination Complexes and Antioxidant Activity
The synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions have shown not only the impact on the self-assembly process via hydrogen bonding but also significant antioxidant activity. These studies contribute to the understanding of the structural requirements for antioxidant activity and potential applications in mitigating oxidative stress-related diseases (Chkirate et al., 2019).
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-19-7-3-2-5-16(19)13-24-20(28)14-27-12-4-6-18(27)22-25-21(26-30-22)15-8-10-17(23)11-9-15/h2-12H,13-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOUGWKVFPRHBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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